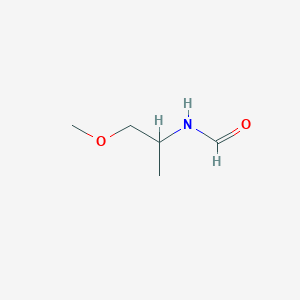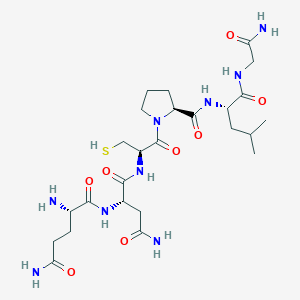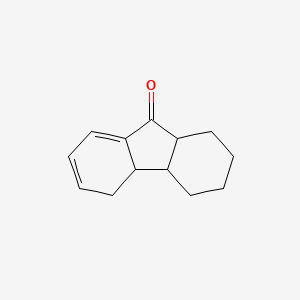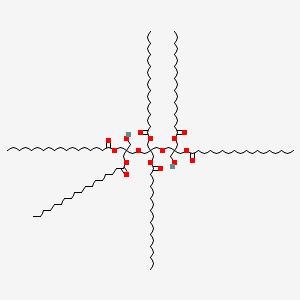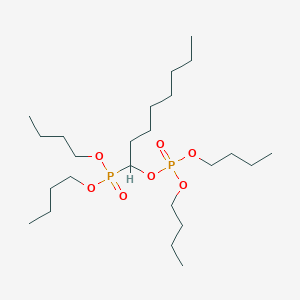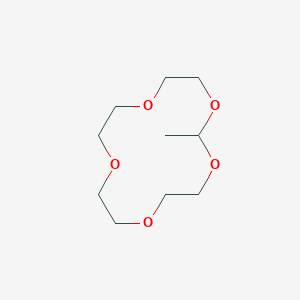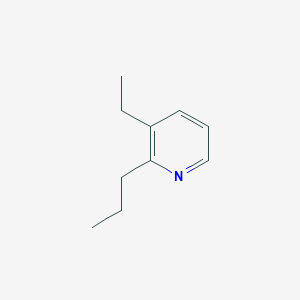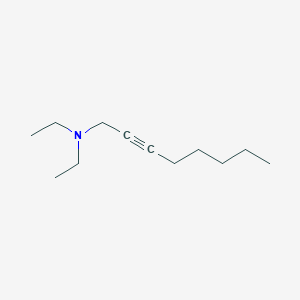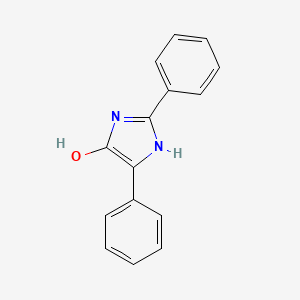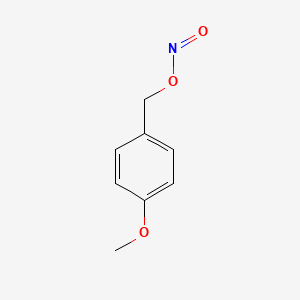
(4-methoxyphenyl)methyl Nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl Nitrite is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a nitrite group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl Nitrite typically involves the reaction of 4-methoxybenzyl alcohol with nitrous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The general reaction scheme is as follows:
4-Methoxybenzyl alcohol+Nitrous acid→(4-Methoxyphenyl)methyl Nitrite+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain a low temperature, typically between 0-5°C, to prevent decomposition and side reactions.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)methyl Nitrite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzaldehyde.
Reduction: Reduction reactions can convert it to 4-methoxybenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.
Major Products:
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxybenzylamine
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)methyl Nitrite has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl Nitrite involves its interaction with biological molecules through its nitrite group. The nitrite group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that can modify proteins, lipids, and nucleic acids. These modifications can alter the function of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl Nitrite: Similar in structure but lacks the methoxy group.
Ethyl Nitrite: Contains an ethyl group instead of the methoxyphenyl group.
4-Methoxybenzyl Alcohol: Precursor in the synthesis of (4-Methoxyphenyl)methyl Nitrite.
Uniqueness: this compound is unique due to the presence of both the methoxy and nitrite groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
67764-30-1 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl nitrite |
InChI |
InChI=1S/C8H9NO3/c1-11-8-4-2-7(3-5-8)6-12-9-10/h2-5H,6H2,1H3 |
InChI Key |
GARGGKGGWRZCPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


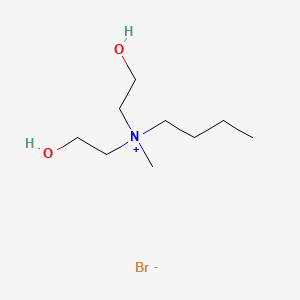
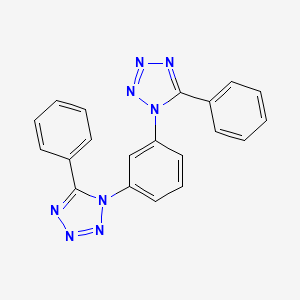
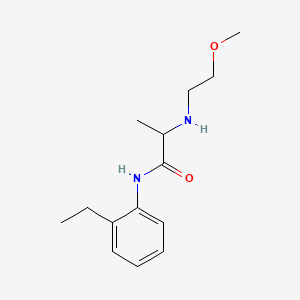
![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
